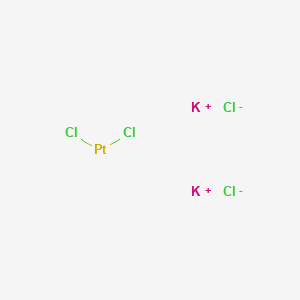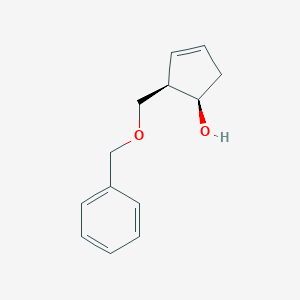
(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol often involves multi-step reactions, including asymmetric synthesis methods for introducing chirality, cycloaddition reactions for constructing the cyclopentene ring, and selective functionalization for attaching the phenylmethoxymethyl and hydroxyl groups. A practical example is the synthesis of related cyclopentene derivatives using asymmetric 1,3-dipolar cycloaddition, demonstrating the complexity and precision required in synthesizing such molecules (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol is characterized by its specific stereochemistry and the presence of multiple functional groups. X-ray diffraction and NMR spectroscopy are common techniques for elucidating such structures, providing detailed information on the arrangement of atoms and the stereochemical configuration. Studies on similar compounds highlight the importance of stereochemistry in determining the physical and chemical properties of the molecule (Xie et al., 2004).
Chemical Reactions and Properties
The presence of the phenylmethoxymethyl group and the cyclopentene ring in (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol allows for various chemical reactions, including oxidation, reduction, and cycloaddition. These reactions can significantly alter the compound's chemical properties, enabling the synthesis of derivatives with potential applications in material science and pharmaceuticals. For example, cycloaddition reactions involving similar compounds demonstrate the versatility of cyclopentene derivatives in organic synthesis (Ibata et al., 1981).
Physical Properties Analysis
The physical properties of (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol, such as melting point, boiling point, solubility, and optical activity, are influenced by its molecular structure. The cyclopentene ring and the phenylmethoxymethyl group contribute to the compound's hydrophobicity, while the hydroxyl group may enhance its solubility in polar solvents. Research on similar compounds provides insights into how structural elements affect physical properties (Espinoza-Hicks et al., 2012).
Chemical Properties Analysis
The chemical properties of (1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol, including reactivity, stability, and potential for further chemical modifications, are crucial for its application in synthesis and material development. The compound's reactivity towards nucleophiles and electrophiles, as well as its stability under various conditions, are important factors. Studies on related compounds offer valuable information on the chemical behavior and reactivity patterns of cyclopentene derivatives (Morris et al., 2014).
Applications De Recherche Scientifique
Chemistry of Cyclopentenones
Cyclopentenone compounds, like "(1R,2R)-2-(Phenylmethoxymethyl)cyclopent-3-en-1-ol", play a crucial role in the synthesis of various chemically active compounds. Conti (2006) highlighted their importance in anticancer drug design due to their mechanism of action and a wide spectrum of intracellular targets, from nuclear factors to mitochondria. The modification of molecules by introducing cyclopentenone groups has shown to enhance the anticancer potential of compounds like jasmonates and chalcones (Conti, 2006).
Catalytic and Synthetic Applications
Catalytic transformations play a significant role in organic synthesis, particularly in the formation of cyclic and heterocyclic compounds. Pellissier (2011) reviewed catalytic non-enzymatic kinetic resolution techniques, which have gained popularity due to the development of chiral catalysts for asymmetric reactions, highlighting the importance of such methodologies in the synthesis of enantiopure compounds (Pellissier, 2011).
Role in Biomass Conversion
The transformation of biomass-derived furfurals to cyclopentanones and their derivatives is a significant area of research due to its relevance in biorefinery applications. Dutta and Bhat (2021) provided a comprehensive review of the catalytic conversion of furfural and 5-(hydroxymethyl)furfural to cyclopentanone and its derivatives, which are key intermediates in the production of a wide range of commercially significant compounds (Dutta & Bhat, 2021).
Environmental and Material Science
The use of cyclopentenone compounds extends to environmental and material sciences. The synthesis and application of mixed copper(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) and phenanthroline demonstrate their potential in redox-cycling and intercalating properties, which could lead to novel applications in DNA damage studies and anticancer activity (Šimunková et al., 2019).
Food Industry Applications
Cyclodextrins, related to the structural motif of cyclopentenones, have found extensive applications in the food industry. They improve sensorial qualities, shelf life, and stabilize components through the formation of inclusion complexes. Pereira et al. (2021) reviewed the latest advancements in cyclodextrin applications, emphasizing their role in enhancing the stability and bioavailability of sensitive lipophilic nutrients and flavor constituents (Pereira et al., 2021).
Propriétés
IUPAC Name |
(1R,2R)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMQXMZXZTKIV-CHWSQXEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1O)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@@H]1O)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

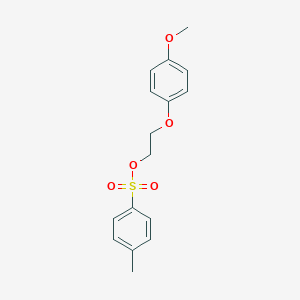
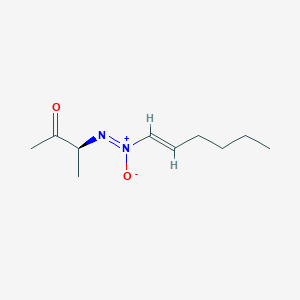
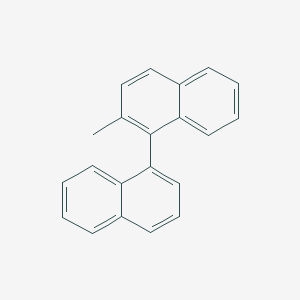
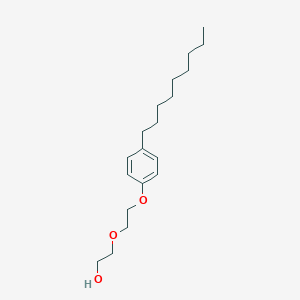
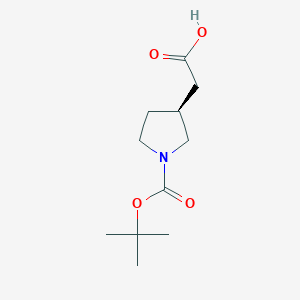
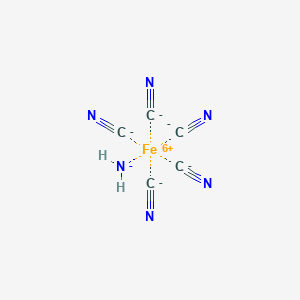
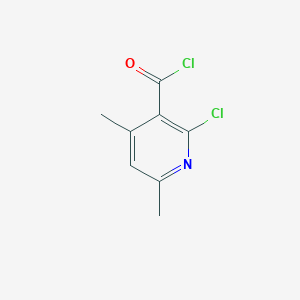
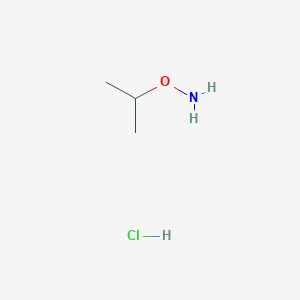

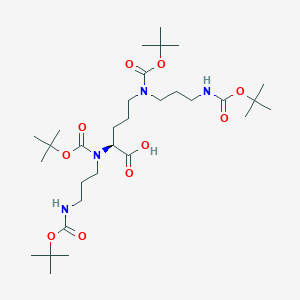
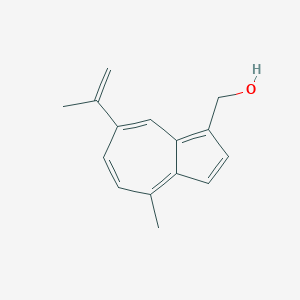
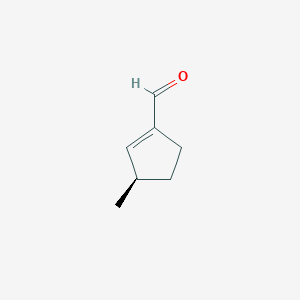
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)
